Specifically, 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline serves as a crucial intermediate in the multi-step synthesis of 4-(6-chloro-2,3-methylenedioxyanilino)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-tetrahydropyran-4-yloxyquinazoline, better known as AZD0530. [, ] AZD0530 is a potent and selective dual Src/Abl kinase inhibitor, currently under clinical investigation for its anti-cancer properties. []
While a detailed molecular structure analysis is not provided in the papers, the compound's structure can be deduced from its name and its role as a precursor to AZD0530. [, ] The presence of the aniline and piperazine moieties suggests potential for hydrogen bonding and other intermolecular interactions that could influence its biological activity.
The primary chemical reaction involving 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline, as detailed in the provided papers, is its condensation reaction with 6-chloro-2,3-methylenedioxy aniline (III) to produce erlotinib (I). [] This reaction is typically carried out in the presence of a condensing agent and an organic base.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6